molecular formula C16H12Cl2N2O2 B4775571 5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B4775571
M. Wt: 335.2 g/mol
InChI Key: GDXMJLNGSNKLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound commonly known as Dichlobenil. It is widely used as a herbicide due to its efficacy in controlling weed growth. However, the compound also exhibits potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

Dichlobenil acts as a herbicide by inhibiting the synthesis of cellulose in plant cell walls. The compound enters the plant cells and inhibits the activity of the enzyme cellulose synthase. This results in the disruption of the cell wall structure, leading to the death of the plant. In addition, Dichlobenil has been shown to inhibit the growth of bacteria and fungi by binding to the cell wall and inhibiting the synthesis of peptidoglycan and chitin, respectively.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of cellulose synthase, leading to the disruption of cell wall structure in plants. In addition, Dichlobenil has been shown to inhibit the synthesis of peptidoglycan and chitin in bacteria and fungi, respectively. Moreover, the compound has been shown to inhibit protein synthesis in cells and to inhibit membrane transport in cells.

Advantages and Limitations for Lab Experiments

Dichlobenil has several advantages as a research tool. The compound is readily available and affordable. It is also easy to use and can be applied to a range of experimental systems. However, there are also limitations to the use of Dichlobenil in lab experiments. The compound is toxic and can pose a health risk if not handled properly. In addition, Dichlobenil may have off-target effects in experimental systems, leading to unintended consequences.

Future Directions

For the use of Dichlobenil in scientific research include the study of plant cell wall structure and function, bacterial and fungal cell wall synthesis, protein synthesis, and membrane transport in cells, and the development of new herbicides and antimicrobial agents.

Scientific Research Applications

Dichlobenil has been used in various scientific research studies due to its ability to inhibit cell wall synthesis in plants. The compound has also been shown to inhibit the growth of bacteria and fungi. In addition, Dichlobenil has been used in studies related to the inhibition of protein synthesis in cells. Moreover, the compound has been used in studies related to the inhibition of membrane transport in cells.

properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-10-3-2-4-11(7-10)16-19-15(22-20-16)9-21-14-6-5-12(17)8-13(14)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXMJLNGSNKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.